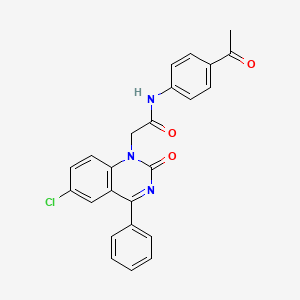![molecular formula C20H18F2N2O3S2 B2863509 4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide CAS No. 326876-37-3](/img/structure/B2863509.png)
4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide is a complex organic compound with the molecular formula C20H18F2N2O3S2 and a molecular weight of 436.49 This compound is characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a furan ring through a methyleneamino linkage
Preparation Methods
The synthesis of 4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{2-[(E)-[(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)methylidene]amino]ethyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:
- 4-[2-[[5-[4-(Trifluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]ethyl]benzenesulfonamide
- 4-[2-[[5-[4-(Methylsulfanyl)phenyl]furan-2-yl]methylideneamino]ethyl]benzenesulfonamide
These compounds share similar structural features but differ in the substituents attached to the phenyl ring
Properties
IUPAC Name |
4-[2-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S2/c21-20(22)28-17-6-3-15(4-7-17)19-10-5-16(27-19)13-24-12-11-14-1-8-18(9-2-14)29(23,25)26/h1-10,13,20H,11-12H2,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGONUCQFJDRXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=CC2=CC=C(O2)C3=CC=C(C=C3)SC(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)
![N-{[3-(methanesulfonamidomethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2863427.png)
![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)
![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)

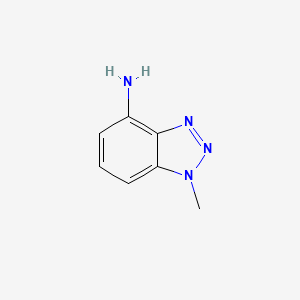
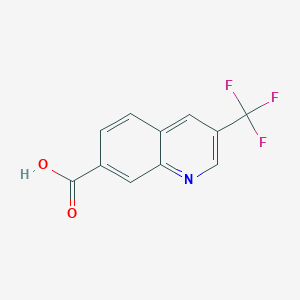
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

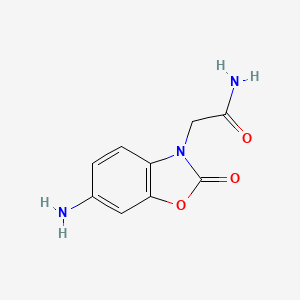
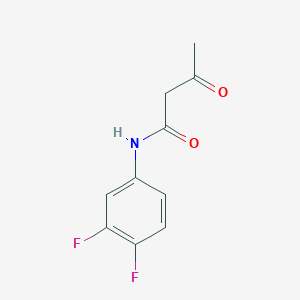
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)
